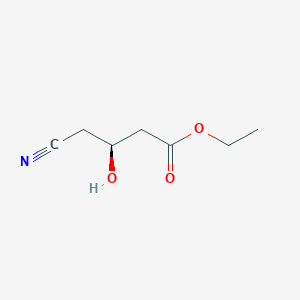

Ethyl (S)-4-cyano-3-hydroxybutyrate

Description

Significance of Enantiomerically Pure Intermediates in Pharmaceutical and Agrochemical Synthesis

The demand for enantiomerically pure intermediates is driven by the stringent requirements of the pharmaceutical and agrochemical industries. enamine.netresearchgate.net The biological systems that these products target—such as enzymes, receptors, and nucleic acids—are themselves chiral. enamine.net This means that the three-dimensional arrangement of atoms in a molecule plays a crucial role in its biological activity.

In pharmaceuticals, the use of a single-enantiomer drug, or "chiral switch," can lead to significant improvements in therapeutic outcomes. These benefits can include enhanced potency, a better safety profile due to the elimination of an undesirable enantiomer, and a more predictable dose-response relationship. Regulatory agencies worldwide now strongly encourage or mandate the development of single-enantiomer drugs, recognizing the potential for improved safety and efficacy. enamine.net

Similarly, in the agrochemical sector, the development of enantiomerically pure pesticides and herbicides is a key focus. The use of a single, active enantiomer can lead to lower application rates, reducing the environmental impact and the potential for off-target effects. This approach aligns with the principles of green chemistry, aiming for more sustainable and environmentally benign agricultural practices. The development of such agrochemicals often relies on the availability of suitable chiral intermediates. wordpress.comsumitomoseika.co.jp

Overview of Ethyl (S)-4-cyano-3-hydroxybutyrate as a Key Chiral Synthon

Among the vast arsenal (B13267) of chiral building blocks, this compound stands out as a particularly valuable and versatile synthon. This bifunctional molecule possesses two key reactive sites: a nitrile group and a hydroxyl group, attached to a stereogenic center. This unique combination of functionalities allows for a wide range of chemical transformations, making it a cornerstone in the synthesis of numerous complex target molecules.

The (S)-enantiomer, in particular, has garnered significant attention for its role in the synthesis of various biologically active compounds. Its utility stems from the ability to selectively manipulate either the nitrile or the hydroxyl group, or to use them in concert to construct intricate molecular architectures. The strategic placement of these functional groups provides a gateway to a diverse array of chemical reactions, including reductions, oxidations, and nucleophilic additions.

Historical Development of Research on Chiral 4-Cyano-3-hydroxybutyrate Derivatives

The journey to establishing chiral 4-cyano-3-hydroxybutyrate derivatives as key intermediates has been marked by significant advancements in both chemical and biocatalytic synthesis. Early research focused on developing reliable methods for producing these compounds in high enantiomeric purity.

A significant breakthrough came with the advent of biocatalysis, which utilizes enzymes to perform highly selective chemical transformations. The enzymatic reduction of the prochiral ketone, ethyl 4-cyano-3-oxobutanoate, emerged as a powerful strategy. Researchers identified various microorganisms and isolated enzymes, such as ketoreductases, capable of producing either the (R)- or (S)-enantiomer of ethyl 4-cyano-3-hydroxybutyrate with high yield and excellent enantiomeric excess. scientific.netpsu.eduresearchgate.net For instance, the use of Bacillus pumilus has been reported for the synthesis of the (R)-enantiomer, while Klebsiella pneumoniae has been employed for the (S)-enantiomer. scientific.netpsu.edu

Another important avenue of research has been the use of halohydrin dehalogenases. rsc.orggoogle.com This enzymatic approach often starts with ethyl (S)-4-chloro-3-hydroxybutanoate, which is converted to the corresponding epoxide and then opened with a cyanide source to yield the desired (R)-4-cyano-3-hydroxybutyrate. rsc.orggoogle.com This method has proven to be highly efficient for producing the (R)-enantiomer, which is a key intermediate for the cholesterol-lowering drug atorvastatin (B1662188). nih.gov

The continuous refinement of both chemical and enzymatic methods has made chiral 4-cyano-3-hydroxybutyrate derivatives more accessible and cost-effective, solidifying their position as indispensable tools in modern asymmetric synthesis.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl (3S)-4-cyano-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQFROBMBSKWQY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427305 | |

| Record name | Ethyl (S)-4-cyano-3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312745-91-8 | |

| Record name | Ethyl (S)-4-cyano-3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl S 4 Cyano 3 Hydroxybutyrate

Enzymatic Synthesis Approaches

Enzymatic routes to Ethyl (S)-4-cyano-3-hydroxybutyrate primarily involve two distinct and powerful strategies: the stereoselective reduction of a prochiral ketone and the specific cyanation of a chiral halohydrin. These biocatalytic methods are lauded for their high enantioselectivity and operation under mild reaction conditions.

Biocatalytic Reduction of Prochiral Keto Esters to Chiral Hydroxy Esters

One of the most direct enzymatic methods to obtain this compound is through the asymmetric reduction of the prochiral substrate, ethyl 4-cyano-3-oxobutanoate. This transformation leverages the exquisite stereocontrol exerted by specific oxidoreductase enzymes.

(S)-selective ketoreductases (KREDs) are instrumental in the enantioselective production of chiral alcohols from prochiral ketones. researchgate.net These enzymes, belonging to the broader class of dehydrogenases, facilitate the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the substrate, creating a stereogenic center with a defined (S)-configuration.

The synthesis of this compound has been successfully demonstrated using whole-cell biocatalysts that possess (S)-selective KRED activity. For instance, the strain Klebsiella pneumoniae Phe-E4 has been utilized for the reduction of ethyl 4-cyano-3-oxobutanoate, yielding the desired (S)-enantiomer with high purity. scientific.net In a study, this method achieved an 83.1% yield and an enantiomeric excess (ee) of 95.4% when catalyzing a 10 mM substrate concentration. researchgate.netscientific.net

Similarly, ketoreductases have been effectively used for producing related chiral building blocks. The carbonyl reductase ChKRED20 from Chryseobacterium sp. CA49, for example, catalyzes the bioreduction of ethyl 4-chloro-3-oxobutanoate to yield ethyl (S)-4-chloro-3-hydroxybutyrate with excellent stereoselectivity, achieving over 99.5% ee. nih.gov This highlights the potential of KREDs to deliver high-purity (S)-alcohols, which are crucial intermediates in various synthetic pathways. The biocatalytic reduction of prochiral ketones is often preferred over chemical methods due to its high selectivity and avoidance of harsh reagents. researchgate.net

Table 1: Performance of (S)-Selective Biocatalysts in Reduction Reactions

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Klebsiella pneumoniae Phe-E4 | Ethyl 4-cyano-3-oxobutanoate | This compound | 83.1% | 95.4% |

| ChKRED20 from Chryseobacterium sp. CA49 | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutyrate | 95% (isolated) | >99.5% |

The practical application of KREDs on a large scale is contingent on the efficient regeneration of the expensive nicotinamide (B372718) cofactors (NADPH/NADH). nih.gov To make the process economically feasible, a secondary enzyme system is often coupled with the primary KRED reaction. The most common and effective approach involves using glucose and glucose dehydrogenase (GDH). nih.gov

In this system, GDH oxidizes glucose to gluconolactone, which spontaneously hydrolyzes to gluconic acid. This oxidation is coupled with the reduction of the oxidized cofactor (NADP⁺/NAD⁺) back to its active form (NADPH/NADH). This regenerated cofactor can then be utilized by the KRED for another round of ketone reduction. This cyclic process dramatically reduces the required amount of cofactor, lowering costs significantly. nih.gov

Engineered Escherichia coli cells are frequently used as whole-cell biocatalysts, co-expressing both the desired ketoreductase and glucose dehydrogenase. nih.gov This setup simplifies the process as the cofactor regeneration occurs in situ, using glucose supplied in the reaction medium. nih.gov This strategy has proven highly effective. For example, in the reduction of ethyl 4-chloro-3-oxobutanoate, a system co-expressing an aldehyde reductase and GDH in E. coli achieved a very high turnover number for NADP⁺ of 13,500 mol/mol. nih.gov The use of GDH for cofactor regeneration has been shown to yield far superior results compared to other methods, enabling reactions to be carried out at high substrate concentrations. nih.gov

Halohydrin Dehalogenase-Catalyzed Cyanation

An alternative enzymatic route involves the use of halohydrin dehalogenases (HHDHs). These versatile enzymes catalyze the ring-opening of epoxides with various nucleophiles, including cyanide. nih.gov This pathway typically starts from a chiral haloalcohol, such as ethyl (R)-4-chloro-3-hydroxybutyrate.

A key feature of the halohydrin dehalogenase mechanism is the stereoinversion that occurs during the reaction. The enzyme first catalyzes an intramolecular S_N2 reaction, where the hydroxyl group of the halohydrin attacks the carbon bearing the halogen. wikipedia.org This step forms an epoxide intermediate and releases a halide ion. The formation of the epoxide involves a backside attack, which results in an inversion of the stereocenter.

In the synthesis of the enantiomer, ethyl (R)-4-cyano-3-hydroxybutyrate, the process starts with ethyl (S)-4-chloro-3-hydroxybutyrate. google.com The HHDH enzyme catalyzes the replacement of the chloro group with a cyano group. Although the designation changes from (S) to (R), the absolute configuration at the hydroxyl-bearing carbon (C3) remains the same. google.com This highlights the specific regioselectivity of the enzymatic nucleophilic attack on the epoxide intermediate.

While naturally occurring HHDHs are effective catalysts, their performance in terms of activity, stability, and selectivity is often insufficient for industrial-scale applications. researchgate.net To overcome these limitations, protein engineering techniques, particularly directed evolution, have been extensively applied to tailor HHDHs for specific synthetic purposes. researchgate.netnih.gov

Directed evolution involves creating large libraries of enzyme variants through methods like gene shuffling and subjecting them to high-throughput screening to identify mutants with improved properties. researchgate.net This approach has been successful in enhancing the catalytic efficiency and enantioselectivity of HHDHs. nih.gov For example, structure-guided directed evolution of the HHDH from Arthrobacter sp. AD2 has identified key amino acid residues that control its enantioselectivity. nih.gov

A notable example is the HheC enzyme from Agrobacterium radiobacter AD1. A mutant, HheC-W249P, was developed that exhibits excellent enantioselectivity (E > 200) in the ring-opening of fluorinated styrene (B11656) oxide derivatives with cyanide. irb.hrrsc.org Similarly, combining mutations P175S and W249P in HheC resulted in a variant that produced (S)-epichlorohydrin with 95.3% ee, a significant improvement from the 5.2% ee of the wild-type enzyme. nih.gov These engineered biocatalysts demonstrate the power of directed evolution to create highly efficient and selective enzymes for the synthesis of valuable chiral compounds. researchgate.netnih.govnih.govrsc.org

Nitrilase-Catalyzed Desymmetrization

Nitrilase enzymes (E.C. 3.5.5.1) offer a powerful tool for the asymmetric synthesis of chiral carboxylic acids from nitriles. researchgate.netnih.gov This approach is particularly effective in the desymmetrization of prochiral dinitriles, where the enzyme selectively hydrolyzes one of the two nitrile groups to a carboxylic acid, creating a chiral center with high enantiomeric excess.

A key strategy for producing precursors to this compound is the asymmetric hydrolysis of 3-hydroxyglutaronitrile (3-HGN). In this reaction, a nitrilase selectively hydrolyzes one of the nitrile groups of the prochiral 3-HGN to yield the corresponding (S)- or (R)-4-cyano-3-hydroxybutyric acid. The enantioselectivity of the reaction is determined by the specific nitrilase used. For instance, some nitrilases can produce (S)-4-cyano-3-hydroxybutyric acid with an enantiomeric excess of over 90%. nih.gov

The resulting (S)-4-cyano-3-hydroxybutyric acid can then be esterified to produce the target compound, this compound. This biocatalytic desymmetrization is a highly efficient method for introducing the desired chirality. researchgate.net Research has demonstrated that this process can be conducted at high substrate concentrations, making it a scalable and industrially viable option. researchgate.net A notable advantage of this method is the direct conversion of nitriles to carboxylic acids without the need for harsh chemical reagents. google.com

Table 1: Performance of Nitrilase-Catalyzed Desymmetrization of 3-Hydroxyglutaronitrile

| Nitrilase Source/Mutant | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|---|

| Not Specified (4A2) | 3-Hydroxyglutaronitrile | (S)-4-cyano-3-hydroxybutyric acid | >90% | - | nih.gov |

| Not Specified (1A8, 1A9) | 3-Hydroxyglutaronitrile | (R)-4-cyano-3-hydroxybutyric acid | >95% | - | nih.gov |

| Nitrilase NIT190 Mutant | 3-Hydroxyglutaronitrile | (R)-4-cyano-3-hydroxybutyric acid | 99% | 100% | researchgate.net |

| Nitrilase BD9570 | 3-Hydroxyglutaronitrile | (R)-4-cyano-3-hydroxybutyric acid | 98.9% | 81% | researchgate.net |

Data presented is for the synthesis of the corresponding carboxylic acid, a direct precursor to the ethyl ester.

Significant research efforts have been directed towards optimizing the activity and specificity of nitrilases for the production of precursors to this compound. This includes screening for novel nitrilases from various microbial sources and employing protein engineering techniques to enhance their catalytic properties. nih.govresearchgate.net

Optimization strategies often involve adjusting reaction conditions such as pH, temperature, and substrate concentration. For example, one study optimized a nitrilase reaction to function at a high substrate concentration of 3 M (330 g/L) at pH 7.5 and 27°C, achieving 100% conversion and 99% enantiomeric excess in 16 hours. researchgate.net The development of robust nitrilases through techniques like directed evolution has led to enzymes with improved stability, activity, and enantioselectivity, making the biocatalytic process more efficient and cost-effective. researchgate.net

Whole-Cell Biocatalysis for this compound Production

Whole-cell biocatalysis presents an attractive alternative to using isolated enzymes, as it eliminates the need for costly and time-consuming enzyme purification. taylorfrancis.com In this approach, entire microbial cells containing the desired enzyme or enzymatic pathway are used as the catalyst. This method also provides a natural environment for the enzyme and can facilitate the regeneration of necessary cofactors.

For the production of this compound and its enantiomer, whole-cell systems have been successfully employed. For instance, recombinant Escherichia coli cells have been engineered to express enzymes like halohydrin dehalogenase for the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate from ethyl (S)-4-chloro-3-hydroxybutanoate. rsc.orggoogle.com Similarly, strains of Rhodococcus erythropolis have been identified that can enantioselectively hydrolyze racemic ethyl 4-cyano-3-hydroxybutyrate to produce precursors for chiral statin side chains. nih.gov

Table 2: Examples of Whole-Cell Biocatalysis for Cyano-hydroxybutyrate Derivatives

| Microorganism | Enzyme System | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Parvibaculum lavamentivorans DS-1 (HHDH-PL) | Halohydrin dehalogenase | Ethyl (S)-4-chloro-3-hydroxybutanoate | Ethyl (R)-4-cyano-3-hydroxybutyrate | 85% | rsc.orgresearchgate.net |

| Rhodococcus erythropolis ZJB-0910 | Hydrolase | Racemic ethyl 4-cyano-3-hydroxybutyate | (R)-ethyl-3-hydroxyglutarate | 46.2% | nih.gov |

| Rhodococcus boritolerans | Nitrile hydratase/Amidase | Ethyl (R)-4-cyano-3-hydroxybutyate | (R)-ethyl-3-hydroxyglutarate | 98% | nih.gov |

| Recombinant E. coli | Carbonyl reductase & Glucose dehydrogenase | 4-chloro-3-oxobutanoate ethyl ester | (S)-4-chloro-3-hydroxybutanoate ethyl ester | 90.7% | nih.gov |

Note: Some examples produce the (R)-enantiomer or related derivatives, demonstrating the versatility of whole-cell systems in this chemical space.

Multi-Enzyme Cascades and One-Pot Synthesis Strategies

Multi-enzyme cascades and one-pot syntheses are increasingly being developed to improve the efficiency and sustainability of chemical manufacturing. rug.nl These strategies involve combining multiple enzymatic or chemo-enzymatic steps in a single reaction vessel, which can reduce downstream processing, minimize waste, and shift unfavorable reaction equilibria. google.comrug.nl

Chemical Synthesis Routes

While biocatalytic methods are powerful, chemical synthesis routes, particularly those starting from readily available chiral molecules, remain a cornerstone for producing enantiomerically pure compounds.

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. L-(-)-malic acid is one such precursor that has been utilized for the synthesis of (R)-4-cyano-3-hydroxybutyric acid ethyl ester, the enantiomer of the title compound. researchgate.net

Synthesis from Chiral Pool Precursors

Strategies Utilizing (S)-3-chloro-1,2-propanediol

The synthesis of this compound can also be approached using (S)-3-chloro-1,2-propanediol as a starting material. This chiral synthon provides the necessary carbon backbone and stereochemistry. The synthesis of the S-enantiomer of 3-chloro-1,2-propanediol (B139630) itself can be accomplished stereospecifically from chlorodeoxy-D-saccharides through a sequence of glycol cleavage, reduction, and mild acid hydrolysis. google.com While less commonly detailed for the direct synthesis of this compound compared to other precursors, this starting material represents a viable option within the chiral pool approach. A more frequent strategy involves the related compound, ethyl (S)-4-chloro-3-hydroxybutanoate, which is converted to the target nitrile via cyanation. google.comresearchgate.net

Transformations from Chiral Lactones (e.g., 3-hydroxy-gamma-butyrolactone)

Chiral lactones, particularly (S)-3-hydroxy-gamma-butyrolactone, serve as a common and effective starting point for synthesizing this compound. This strategy is frequently cited as a primary method for obtaining the target compound. google.compsu.edu The synthesis involves the ring-opening of the lactone, followed by esterification and cyanation. google.com This approach is valued for providing a direct route to the core structure of the target molecule. However, some purely chemical methods starting from this lactone have been noted to suffer from drawbacks such as low yields and insufficient chemical or optical purity, which can complicate product separation and limit industrial-scale production. google.com

Classical Cyanation Reactions and Associated Methodological Challenges

The introduction of the cyano group is a critical step in the synthesis of this compound. Classical cyanation reactions often involve nucleophilic attack by a cyanide anion (CN⁻) on an electrophilic carbon. beilstein-journals.org A common method is the reaction of a corresponding halo-ester, such as ethyl 4-chloro-3-hydroxybutanoate, with a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN). psu.edubeilstein-journals.org

However, these methods present significant challenges:

Toxicity : The use of alkali metal cyanides and hydrogen cyanide (HCN) poses severe safety and environmental risks due to their high toxicity. beilstein-journals.orgscielo.br

Reaction Conditions : The reaction conditions must be carefully controlled. For instance, in the conversion of ethyl (S)-4-chloro-3-hydroxybutanoate, the reaction mechanism can involve an intermediate epoxide, (S)-3,4-epoxy ethyl butyrate, which then undergoes a ring-opening reaction with HCN. google.com The low reactivity of this epoxide ring-opening can necessitate a high concentration of cyanide, influencing reaction efficiency. google.com

Asymmetric Chemical Catalysis for Chiral 4-Cyano-3-hydroxybutyrate Formation

Asymmetric catalysis offers a powerful method for establishing the chiral hydroxyl center in the 4-cyano-3-hydroxybutyrate structure. This approach avoids reliance on a chiral starting material by creating the stereocenter from a prochiral substrate using a chiral catalyst.

A key strategy is the asymmetric reduction of the precursor ethyl 4-cyano-3-oxobutanoate. While many biocatalysts (enzymes) are used for this transformation, chemical catalysts are also employed. Another significant area of asymmetric catalysis is the cyanation reaction itself. Catalytic asymmetric cyanosilylation of ketones, for example, uses a chiral catalyst to add a cyanide group to a carbonyl, generating a chiral cyanohydrin with high enantioselectivity. nih.gov This principle can be applied to related substrates. Research into bifunctional catalysis, where a single catalyst performs multiple roles (e.g., as both a Lewis acid and a Brønsted base), has led to highly diastereo- and enantioselective cascade reactions for forming complex functionalized molecules. nih.gov For the synthesis of cyanated compounds, transition-metal-catalyzed reactions, including those using ruthenium, have emerged as an alternative to conventional methods, sometimes employing safer cyanating agents. beilstein-journals.org

Comparative Analysis of Synthetic Methodologies

Research into Yields and Enantiomeric Excess of Enzymatic vs. Chemical Routes

The synthesis of optically pure compounds like this compound is often a choice between classical chemical methods and biocatalytic (enzymatic) routes. Research consistently shows that while chemical methods are versatile, enzymatic routes frequently offer superior performance in terms of yield, enantiomeric excess (e.e.), and reaction conditions.

In contrast, biocatalysis presents a compelling alternative. Enzymatic methods are known for their high selectivity and ability to operate under mild conditions (neutral pH, ambient temperature). google.comresearchgate.net For example, the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate using whole cells of Klebsiella pneumoniae Phe-E4 has been shown to produce this compound with an 83.1% yield and 95.4% e.e. psu.edu Another highly efficient enzymatic method employs a halohydrin dehalogenase (HHDH) to convert ethyl (S)-4-chloro-3-hydroxybutyrate into the target product, achieving an 86% yield and an excellent 97.5% e.e. researchgate.net These enzymatic processes often result in higher chemical and optical purity, simplifying downstream processing. google.com

The following table provides a comparative overview of reported yields and enantiomeric excess for different synthetic routes to produce chiral ethyl 4-cyano-3-hydroxybutyrate.

| Synthetic Route | Enantiomer | Methodology | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Enzymatic reduction of ethyl 4-cyano-3-oxobutanoate | (S) | Biocatalysis (Klebsiella pneumoniae) | 83.1% | 95.4% | psu.edu |

| Enzymatic cyanation of ethyl (S)-4-chloro-3-hydroxybutyrate | (S) | Biocatalysis (Halohydrin Dehalogenase) | 86% | 97.5% | researchgate.net |

| Enzymatic reduction of ethyl 4-cyano-3-oxobutanoate | (R) | Biocatalysis (Bacillus pumilus) | 89.8% | 98.5% | researchgate.netpsu.edu |

| Cyanation using halohydrin dehalogenase | (R) | Biocatalysis (HHEC enzyme) | 67.13% | 99% | google.com |

| From L-(-)-oxysuccinic acid (malic acid) | (R) | Chemical Synthesis (4 steps) | 56.7% | Not specified | google.com |

Assessment of Efficiency and Selectivity Across Different Synthetic Strategies

Biocatalytic methods, particularly the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate, offer high enantioselectivity. The use of whole-cell catalysts like Klebsiella pneumoniae Phe-E4 has proven effective, achieving an impressive 95.4% e.e. scientific.net However, the yield of 83.1% at a relatively low substrate concentration of 10 mM may present challenges for large-scale production in terms of process volume and cost-effectiveness. scientific.net

The table below provides a comparative overview of the different synthetic strategies.

| Synthetic Strategy | Starting Material | Key Reagents/Catalysts | Yield | Enantiomeric Excess (e.e.) | Reference |

| Biocatalytic Reduction | Ethyl 4-cyano-3-oxobutanoate | Klebsiella pneumoniae Phe-E4 (whole cells) | 83.1% | 95.4% | scientific.net |

| Chemo-enzymatic | Ethyl 4-chloro-3-oxobutanoate | Recombinant ketoreductase, Halohydrin dehalogenase | High (specific yield not fully detailed in provided context) | >99% | google.comresearchgate.net |

| Chemical Synthesis | L-(-)-malic acid | Multi-step (esterification, reduction, bromination, cyanation) | 56.7% (overall) | Not specified | researchgate.net |

| Chemical Synthesis | (S)-4-chloro-3-hydroxybutyric acid | Cyanidation, Esterification | 65% | Not specified | google.com |

Advanced Research on Chirality and Enantiopurity of Ethyl S 4 Cyano 3 Hydroxybutyrate

Strategies for Achieving and Maintaining High Enantiomeric Excess (ee)

Achieving a high enantiomeric excess (ee) of Ethyl (S)-4-cyano-3-hydroxybutyrate is a critical objective in its synthesis. Researchers have explored both biocatalytic and chemical strategies to produce the desired (S)-enantiomer with exceptional purity.

Biocatalytic reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate, is a highly effective and widely studied method. This approach utilizes enzymes, such as alcohol dehydrogenases (ADHs) or carbonyl reductases, which exhibit high stereoselectivity. For instance, an engineered ADH from Stenotrophomonas maltophilia (SmADH31) has been used for the asymmetric synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate, a direct precursor. sci-hub.se This system achieved a concentration of 666 g L-1 with an enantiomeric excess greater than 99.9%. sci-hub.se To enhance the efficiency and overcome challenges like product inhibition, strategies such as substrate fed-batch methods and in situ product removal using biphasic systems (e.g., water/butyl acetate) have been successfully implemented. sci-hub.se

Another powerful biocatalytic approach involves the use of whole-cell systems. Baker's yeast (Saccharomyces cerevisiae) has been traditionally used for the reduction of β-keto esters. orgsyn.orgdntb.gov.ua Optimization of reaction conditions, such as slow addition of the substrate and ensuring aerobic conditions, can significantly increase the enantiomeric excess of the resulting (S)-ethyl 3-hydroxybutanoate to over 95%. orgsyn.org Furthermore, co-expression of the primary reductase enzyme with a glucose dehydrogenase (GDH) for cofactor (NADPH) regeneration in a host like E. coli creates an efficient, self-sustaining catalytic system, reducing costs and improving yields. sci-hub.se

Chemical methods, while often facing challenges in achieving the same level of stereoselectivity as biocatalysts, remain relevant. Asymmetric hydrogenation using chiral metal catalysts, such as ruthenium-based complexes, offers a pathway to enantiomerically pure hydroxybutanoates. orgsyn.org An alternative chemical strategy is stereoinversion, where the more readily available (R)-enantiomer is converted to the desired (S)-enantiomer. This can be accomplished via its mesylate ester under neutral conditions, which proceeds with a clean inversion of stereochemistry. researchgate.net

The table below summarizes various strategies employed to achieve high enantiomeric excess.

Table 1: Comparison of Strategies for High Enantiomeric Excess (ee) Synthesis

| Strategy | Catalyst/System | Precursor Substrate | Key Features | Achieved ee (%) |

|---|---|---|---|---|

| Biocatalytic Reduction | Engineered Alcohol Dehydrogenase (SmADH31) | Ethyl 4-chloro-3-oxobutanoate | Monophasic aqueous system; high substrate tolerance. sci-hub.se | >99.9 |

| Whole-Cell Bioreduction | Baker's Yeast (Saccharomyces cerevisiae) | Ethyl acetoacetate (B1235776) | Slow substrate addition under aerobic conditions. orgsyn.org | >95 |

| Enzyme-Coupled System | Co-expression of Carbonyl Reductase and Glucose Dehydrogenase | Ethyl 4-chloro-3-oxobutanoate | In situ NADPH regeneration; biphasic system to reduce product inhibition. nih.gov | 99.9 |

| Stereoinversion | Mesylate Intermediate Chemistry | (R)-ethyl 3-hydroxybutyrate (B1226725) | Inversion of configuration via mesylate ester with calcium carbonate. researchgate.net | N/A (produces (S)-enantiomer) |

| Asymmetric Hydrogenation | Chiral Ruthenium Catalyst | Methyl acetoacetate | Homogeneous catalysis. orgsyn.org | 83-88 |

Mechanistic Studies of Stereocontrol in Biocatalytic and Asymmetric Chemical Reactions

Understanding the underlying mechanisms of stereocontrol is fundamental to optimizing existing synthetic routes and designing new, more efficient catalysts. In biocatalytic reductions, the three-dimensional structure of the enzyme's active site dictates the stereochemical outcome.

For short-chain dehydrogenases/reductases (SDRs), the mechanism of stereocontrol has been elucidated through structural and molecular docking studies. nih.gov The substrate, such as ethyl 4-chloro-3-oxobutanoate, binds to the active site in a specific orientation. The transfer of a hydride from the NADPH cofactor to the carbonyl carbon of the substrate is stereospecific. A highly conserved tyrosine residue (e.g., Y150) in the active site acts as a general acid, donating a proton to the carbonyl oxygen to form the hydroxyl group. The precise positioning of the substrate, stabilized by other active site residues (e.g., S137), ensures that the hydride attacks from a specific face of the carbonyl plane, leading to the preferential formation of the (S)-alcohol. nih.gov

The synthesis of this compound often proceeds from ethyl (S)-4-chloro-3-hydroxybutyrate using a halohydrin dehalogenase. The proposed mechanism involves two key enzymatic steps. First, the halohydrin dehalogenase catalyzes an intramolecular substitution, where the hydroxyl group attacks the carbon bearing the chlorine atom, displacing the chloride ion to form a chiral epoxide intermediate, (S)-3,4-epoxy ethyl butyrate. google.com In the second step, the same enzyme facilitates the nucleophilic attack of a cyanide ion (from a source like sodium cyanide) on the terminal carbon of the epoxide ring. This ring-opening reaction occurs with an inversion of configuration at the site of attack, yielding the final product, now with the (R)-configuration at the newly formed stereocenter if starting from the (S)-chloro precursor, or the desired (S)-enantiomer if the appropriate starting material and enzyme are selected. google.comnih.govgoogle.com The reaction is typically performed in an aqueous buffer at a controlled pH (e.g., pH 7.0-8.0) to maintain enzyme activity and control the availability of the cyanide nucleophile. google.comgoogle.com

In chemical stereoinversion, the mechanism relies on a classic SN2 reaction. researchgate.net The hydroxyl group of (R)-ethyl 3-hydroxybutyrate is first converted into a good leaving group, typically a mesylate. The subsequent nucleophilic substitution, for example with water or an acetate (B1210297) ion, proceeds with a complete inversion of the stereocenter, yielding the (S)-enantiomer. researchgate.net Controlling the reaction conditions to favor substitution over competing elimination reactions is crucial for achieving a high yield. researchgate.net

Advanced Techniques for the Isolation and Purification of Enantiomerically Pure this compound

Following synthesis, the isolation and purification of the target enantiomer to a high degree of purity is a critical downstream process. This is particularly important in pharmaceutical applications where even small amounts of the undesired enantiomer can be inactive or cause adverse effects. nih.gov A variety of advanced techniques are employed for this purpose.

Chiral chromatography is the most powerful and widely used method for separating enantiomers. rotachrom.comchiralpedia.com High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a cornerstone technique. rotachrom.comnih.gov These CSPs are composed of a chiral selector immobilized on a solid support (typically silica (B1680970) gel). The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrins. nih.govsigmaaldrich.com

Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to HPLC. chiralpedia.comrotachrom.com SFC uses supercritical carbon dioxide as the primary mobile phase, which reduces the consumption of organic solvents. It is compatible with most chiral columns used in HPLC and is particularly effective for preparative-scale separations due to lower operational costs. rotachrom.com

For volatile compounds, Gas Chromatography (GC) with a chiral stationary phase can be employed. rotachrom.comchiralpedia.com However, for a relatively non-volatile compound like this compound, liquid-phase techniques are more common.

Preparative and industrial-scale purification can be achieved using techniques like Centrifugal Partition Chromatography (CPC). rotachrom.comrotachrom.com This is a form of liquid-liquid chromatography that avoids the use of solid supports, reducing costs and potential for product loss through irreversible adsorption. rotachrom.com

Crystallization is another important technique, especially for large-scale production, due to its cost-effectiveness. chiralpedia.comneopharmlabs.com Direct crystallization can sometimes separate enantiomers if they form a conglomerate. More commonly, resolution is achieved by converting the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. orgsyn.orgchiralpedia.com The desired enantiomer is then recovered by removing the chiral auxiliary. In some cases, the product can be isolated via precipitation with a salt, such as a calcium salt, followed by esterification. google.com

Table 2: Overview of Advanced Purification Techniques for Chiral Compounds

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). nih.gov | High resolution and versatility; well-established. rotachrom.com | High cost of chiral columns and solvents; limited scalability. chiralpedia.comrotachrom.com |

| Chiral SFC | Separation using a supercritical fluid mobile phase and a CSP. rotachrom.com | Reduced solvent consumption; faster separations; lower operating costs than HPLC. chiralpedia.comrotachrom.com | Higher initial equipment cost; solubility issues for highly polar compounds. rotachrom.com |

| Centrifugal Partition Chromatography (CPC) | Partitioning between two immiscible liquid phases without a solid support. rotachrom.comrotachrom.com | Highly scalable; cost-effective for large scale; no irreversible adsorption. rotachrom.com | Lower resolution compared to HPLC for some applications. |

| Diastereomeric Crystallization | Formation of diastereomers with different solubilities using a chiral resolving agent. orgsyn.orgchiralpedia.com | Cost-effective for large scale; highly scalable. chiralpedia.com | Requires a suitable resolving agent; can be time-consuming to develop; involves additional reaction steps. chiralpedia.com |

| Precipitation | Isolation of the product as a salt (e.g., calcium salt) followed by recovery. google.com | Simple and potentially low-cost for initial isolation. | May require further purification; applicable to specific compounds (e.g., acids). |

Applications of Ethyl S 4 Cyano 3 Hydroxybutyrate in Chiral Intermediate Synthesis

Precursor in the Synthesis of Statin Side Chains

Ethyl (S)-4-cyano-3-hydroxybutyrate and its enantiomer, ethyl (R)-4-cyano-3-hydroxybutyrate, are crucial intermediates in the manufacture of statins, a class of cholesterol-lowering drugs. mdpi.comresearchgate.netgoogle.com The chiral 3-hydroxy group and the cyano functionality are essential features that are incorporated into the final statin structure, specifically the characteristic dihydroxy carboxylate side chain. psu.edu Both chemical and enzymatic methods have been developed to produce these optically pure synthons for the pharmaceutical industry. nih.gov

The synthesis of this key intermediate often begins with more readily available starting materials. One common strategy involves the asymmetric reduction of ethyl 4-chloroacetoacetate (COBE). mdpi.compsu.edu This reduction can be accomplished using either chemical catalysts or, more efficiently and sustainably, through biocatalysis with enzymes like ketoreductases (KREDs). psu.edursc.org The resulting ethyl (S)-4-chloro-3-hydroxybutanoate is then converted to this compound by treatment with a cyanide source, which displaces the chloride ion. mdpi.com

This compound is a well-established precursor in the synthesis of Atorvastatin (B1662188), one of the best-selling statin drugs. researchgate.netgoogle.comgoogle.com The original synthesis of Atorvastatin, developed by the Warner-Lambert Company, utilized the (R)-enantiomer of this compound, also known as hydroxynitrile (HN). mdpi.com However, the (S)-enantiomer is also used in various synthetic routes. For instance, the synthesis of an (S,S)-atorvastatin impurity standard starts with commercially available ethyl (S)-4-cyano-3-hydroxybutanoate. researchgate.net

A significant advancement in producing the atorvastatin side chain involves a "green-by-design" biocatalytic process. psu.edursc.org This two-step, three-enzyme process highlights the move towards more environmentally friendly pharmaceutical manufacturing.

Key Biocatalytic Synthesis Steps for Atorvastatin Intermediate:

| Step | Reaction | Starting Material | Key Enzymes | Product | Yield/Purity | Reference |

| 1 | Biocatalytic Reduction | Ethyl 4-chloroacetoacetate | Ketoreductase (KRED), Glucose Dehydrogenase (GDH) | Ethyl (S)-4-chloro-3-hydroxybutyrate | 96% isolated yield, >99.5% e.e. | psu.edursc.org |

| 2 | Cyanation | Ethyl (S)-4-chloro-3-hydroxybutyrate | Halohydrin Dehalogenase (HHDH) | Ethyl (R)-4-cyano-3-hydroxybutyrate | Not specified | psu.edursc.orgmdpi.com |

| Note: The cyanation step catalyzed by HHDH results in an inversion of stereochemistry, producing the (R)-enantiomer from the (S)-chloro precursor. mdpi.com |

This enzymatic approach offers high selectivity and milder reaction conditions compared to traditional chemical methods. psu.edursc.org The development of these pathways underscores the importance of this compound and its derivatives as fundamental building blocks for Atorvastatin. mdpi.comgoogle.comgoogle.com

Building Block for L-Carnitine Production

While direct synthesis from this compound is less common, its derivatives serve as precursors in the synthesis of L-Carnitine. L-Carnitine is an essential compound involved in fatty acid metabolism. wikipedia.orgnih.gov The synthesis pathway leverages the chiral center of the hydroxybutyrate backbone. A key intermediate in this process is (R)-4-amino-3-hydroxybutyronitrile. researchgate.net

A synthetic route has been described where the ester of (R)-4-cyano-3-hydroxybutyric acid is first converted into a stable, crystalline acyl hydrazide by treatment with hydrazine. researchgate.net This acyl hydrazide can then undergo a Curtius rearrangement to yield (R)-4-amino-3-hydroxybutyronitrile, which is a direct precursor to L-Carnitine. researchgate.net This method provides a chemical pathway from the cyanohydroxybutyrate framework to the core structure of L-Carnitine. researchgate.net

Development of Novel Pharmaceutical and Agrochemical Intermediates

This compound is recognized as a versatile raw material for creating a variety of organic compounds, including novel intermediates for the pharmaceutical and agrochemical sectors. fishersci.cachemimpex.com Its bifunctional nature, possessing both a hydroxyl and a nitrile group on a chiral backbone, allows for diverse chemical modifications to build more complex molecules. chemimpex.com

Research has focused on using this chiral synthon to develop new intermediates and synthetic pathways. For example, a novel synthesis of the (R)-enantiomer was developed starting from the inexpensive L-(-)-malic acid, demonstrating its utility in creating valuable chiral compounds from readily available materials. researchgate.net

Furthermore, ethyl (R)-4-cyano-3-hydroxybutyrate has been used as a substrate in biotransformation processes to create other useful intermediates. In one study, the bacterium Rhodococcus boritolerans was used to convert ethyl (R)-4-cyano-3-hydroxybutyrate into (R)-ethyl-3-hydroxyglutarate. nih.gov This product is itself a valuable intermediate for the synthesis of statin side chains. nih.gov This two-step biotransformation achieved a high yield of 98% within 8 hours under optimized conditions. nih.gov

Biotransformation of Ethyl (R)-4-cyano-3-hydroxybutyrate:

| Substrate | Biocatalyst | Intermediate | Product | Yield | Reference |

| Ethyl (R)-4-cyano-3-hydroxybutyrate | Rhodococcus boritolerans | Ethyl (R)-4-carbamoyl-3-hydroxybutanoate | (R)-Ethyl-3-hydroxyglutarate | 98% (w/w) | nih.gov |

Such research highlights the ongoing development of new applications for ethyl 4-cyano-3-hydroxybutyrate, expanding its role beyond established pathways and into the creation of novel, high-value chemical entities. researchgate.netnih.gov

Process Development and Green Chemistry Integration in Ethyl S 4 Cyano 3 Hydroxybutyrate Production

Optimization of Reaction Parameters for Industrial Applicability

Effects of Temperature and pH on Conversion and Enantioselectivity

Temperature and pH are critical factors that significantly influence enzyme activity and, consequently, the conversion and enantioselectivity of the biocatalytic reduction of ethyl 4-cyano-3-oxobutanoate to Ethyl (S)-4-cyano-3-hydroxybutyrate. While specific optimization data for the synthesis of the (S)-enantiomer is not extensively detailed in the literature, general principles of enzyme kinetics and data from related processes provide valuable insights.

Enzymatic reactions are typically conducted within a specific temperature and pH range to ensure optimal enzyme stability and activity. For many biocatalytic ketone reductions, temperatures are often maintained between 30°C and 50°C. google.com For instance, in the synthesis of the related (R)-enantiomer, temperatures around 40°C to 50°C have been found to be effective. google.comgoogle.com Similarly, the pH is generally controlled within a neutral to slightly alkaline range, typically between pH 6.5 and 8.0, to maintain the enzyme's structural integrity and catalytic function. google.comgoogle.comresearchgate.net In a study on the bioconversion of a related compound by Rhodococcus boritolerans, the optimal conditions were found to be a temperature of 25°C and a pH of 7.5. nih.gov For the enzymatic synthesis of the (S)-enantiomer, it is reasonable to assume that similar optimal ranges would be investigated to maximize yield and enantiomeric excess.

Table 1: General Optimal Temperature and pH Ranges for Biocatalytic Ketone Reductions

| Parameter | Typical Optimal Range | Rationale |

| Temperature | 25°C - 50°C | Balances enzyme activity and stability; higher temperatures can increase reaction rates but may lead to enzyme denaturation. |

| pH | 6.5 - 8.5 | Maintains the enzyme's native conformation and the ionization state of active site residues, crucial for catalytic activity. |

Substrate Concentration and Catalyst Loading Studies

In the enzymatic synthesis of this compound using the whole cells of Klebsiella pneumomiae Phe-E4, a substrate concentration of 10 mM of ethyl 4-cyano-3-oxobutanoate was used to achieve a yield of 83.1% and an enantiomeric excess of 95.4%. researchgate.net For the synthesis of the (R)-enantiomer, higher substrate concentrations, up to 200 g/L, have been reported, indicating that with further process optimization, higher substrate loading for the (S)-enantiomer may be achievable. rsc.orgresearchgate.net

Catalyst loading, which refers to the amount of enzyme or whole cells used in the reaction, is another critical factor. Higher catalyst loading can lead to faster reaction rates but also increases costs. Therefore, an optimal balance must be found. In a study on a related biotransformation, a wet cell loading of 6.0 wt% was found to be optimal. researchgate.net For the industrial production of this compound, catalyst loading would need to be carefully optimized to ensure a high space-time yield while minimizing costs.

Table 2: Substrate Concentration and Catalyst Loading in Related Biocatalytic Reductions

| Compound | Substrate Concentration | Catalyst Loading | Yield | Enantiomeric Excess (ee) | Reference |

| This compound | 10 mM | Not specified | 83.1% | 95.4% | researchgate.net |

| Ethyl (R)-4-cyano-3-hydroxybutyrate | 20 mM | Not specified | 89.8% | 98.5% | researchgate.net |

| Ethyl (R)-3-hydroxyglutarate | 1.5 mol/L (235.5 g/L) | 6.0 wt% | 100% | Not applicable | researchgate.net |

| Ethyl (S)-4-chloro-3-hydroxybutyrate | 3000 mM (494 g/L) | Not specified | 98.2% | 99.4% | nih.gov |

Scale-Up Considerations and Pilot Plant Studies for Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scale-up parameters and, ideally, pilot plant studies. iptsalipur.orgbspublications.netijprajournal.com While detailed pilot plant studies for the (S)-enantiomer are not widely published, the mention of a preparative synthesis on a 200-L scale indicates that scale-up is feasible. researchgate.net

Key considerations for scale-up include maintaining optimal reaction conditions, ensuring efficient mass and heat transfer, and managing the addition of substrates and reagents. In a large-scale bioreactor, maintaining a homogenous environment is crucial for consistent product quality. This involves optimizing agitation and aeration rates to ensure that the microbial cells have adequate access to nutrients and that the temperature and pH are uniform throughout the reactor.

Adherence to Green Chemistry Principles in Synthetic Route Design

The enzymatic synthesis of this compound is inherently aligned with several principles of green chemistry. researchgate.netchemrxiv.org Biocatalysis offers a more sustainable alternative to traditional chemical synthesis by utilizing renewable resources, operating under milder reaction conditions, and often exhibiting high selectivity, which reduces the formation of byproducts.

Waste Reduction and Byproduct Minimization Strategies

A key advantage of enzymatic synthesis is the significant reduction in waste generation compared to chemical methods. The high selectivity of enzymes minimizes the formation of unwanted byproducts, leading to higher product purity and simplifying downstream processing. In the synthesis of this compound, the use of a specific ketoreductase ensures the formation of the desired enantiomer with high enantiomeric excess, thereby avoiding the need for chiral resolution steps that are often required in chemical synthesis and which generate significant waste.

Development of Aqueous Reaction Systems and Reduced Solvent Use

The use of water as a solvent is a cornerstone of green chemistry, and enzymatic reactions are often carried out in aqueous media under mild conditions. google.comresearchgate.net This avoids the use of hazardous organic solvents that are common in traditional organic synthesis and which pose risks to human health and the environment. The synthesis of this compound in an aqueous buffer system is a prime example of this green chemistry principle in action. researchgate.net

Energy Efficiency and Sustainability in Production Processes

The production of this compound has increasingly benefited from the principles of green chemistry, leading to more energy-efficient and sustainable manufacturing processes. The primary driver of these improvements is the shift from traditional chemical synthesis to advanced biocatalytic and chemoenzymatic methods. psu.edugoogle.com

Biocatalytic routes, which employ enzymes such as halohydrin dehalogenases (HHDH), nitrilases, or carbonyl reductases, are inherently more energy-efficient. researchgate.netrsc.org These enzymatic reactions typically occur under mild conditions, such as ambient temperatures (e.g., 25-40 °C) and neutral pH (around 7.0-8.0), in aqueous media. psu.edugoogle.comresearchgate.net This contrasts sharply with many conventional chemical syntheses which may require elevated temperatures, pressures, or harsh pH conditions, thereby consuming significantly more energy. The use of water as a solvent further enhances the sustainability profile, avoiding the environmental and health risks associated with volatile organic solvents. psu.edu

A key metric for evaluating the sustainability of a chemical process is the Environmental Factor (E-Factor), which measures the mass of waste produced per kilogram of product. For a green-by-design biocatalytic process developed for a key hydroxynitrile intermediate of atorvastatin (B1662188), the E-Factor was calculated to be 5.8 (excluding process water) and 18 when including process water. psu.edu This demonstrates a substantial reduction in waste compared to many traditional pharmaceutical processes.

Sustainability is further enhanced by process intensification and waste reduction strategies. For instance, optimized biocatalytic methods have successfully reduced the molar ratio of hazardous reagents like sodium cyanide. google.com In some patented processes, the molar ratio of cyanide to the substrate was reduced to approximately 1:1, a significant improvement over older methods that used ratios as high as 2.82:1, thus minimizing "three wastes" (waste gas, wastewater, and industrial residue). google.com Additionally, the development of robust, recyclable whole-cell catalysts and the ability to recycle solvents, such as butyl acetate (B1210297) with an 85% efficiency, contribute to a more circular and sustainable production model. psu.edu The enzymes themselves, being derived from renewable sources and biodegradable, represent a sustainable alternative to heavy-metal catalysts often used in chemical synthesis. psu.edu

The following table summarizes key parameters of sustainable biocatalytic processes for producing this compound and its precursors, highlighting the mild conditions that contribute to energy efficiency.

| Parameter | Value | Synthesis Step/Enzyme | Significance for Sustainability |

| Reaction Temperature | 27 °C | Nitrilase-catalyzed desymmetrisation | Low energy input compared to high-temperature chemical reactions. researchgate.net |

| Reaction Temperature | 25 °C | Nitrilase hydrolysis | Operation at ambient temperature minimizes energy consumption. researchgate.net |

| Reaction pH | 7.5 | Nitrilase-catalyzed desymmetrisation | Avoids corrosive and hazardous acidic/basic conditions. researchgate.net |

| Reaction pH | 7.0 - 7.5 | Halohydrin dehalogenase (HHDH) | Neutral pH reduces equipment corrosion and waste treatment costs. google.com |

| E-Factor | 5.8 (excluding water) | KRED reduction & HHDH cyanation | Quantifies the low waste generation of the integrated process. psu.edu |

| Solvent | Aqueous Phase / Water | HHDH and Nitrilase reactions | Eliminates the need for hazardous organic solvents, improving safety and environmental impact. psu.edugoogle.com |

Economic Feasibility and Cost-Benefit Analysis of Advanced Synthetic Routes

The economic feasibility of producing this compound is critically dependent on the efficiency and cost-effectiveness of the chosen synthetic route. Advanced biocatalytic and chemoenzymatic strategies have proven to be not only more sustainable but also commercially attractive compared to older chemical methods. researchgate.netpnas.org

The cost-effectiveness of these advanced routes is determined by several key factors:

Use of Low-Cost Starting Materials: Economical processes often start with inexpensive and readily available materials. Routes utilizing epichlorohydrin (B41342) or L-(-)-malic acid have been developed specifically for their low initial cost. researchgate.net

High Process Yield and Purity: Achieving high conversion and isolated yields is paramount to economic success. Modern biocatalytic methods consistently report high yields, often between 83% and 95%, with exceptional chemical and optical purity (>98% purity, >99% enantiomeric excess). psu.edugoogle.comrsc.org This high purity minimizes the need for expensive and yield-reducing purification steps like fractional distillation. psu.edu

High Volumetric Productivity: For industrial-scale production, the space-time yield (STY), or volumetric productivity, is a crucial economic indicator. The development of highly active enzymes through directed evolution has led to dramatic improvements. For a related statin intermediate, volumetric productivity was increased by almost 400-fold to 30.6 g/L/h, making the process commercially viable. pnas.org Similarly, achieving high substrate concentrations, such as 200 g/L for the conversion of Ethyl (S)-4-chloro-3-hydroxybutanoate, is essential for a favorable economic profile. rsc.org

Reduced Catalyst and Reagent Costs: The enzyme catalyst represents a significant portion of the variable costs. Process optimization has focused on reducing the enzyme loading. In one case, the catalyst loading was improved by 10-fold, significantly lowering its contribution to the final product cost. pnas.org Furthermore, specialized systems like the Pfenex Expression Technology® have been employed to lower the supply cost of the biocatalyst itself. researchgate.net

The table below presents a cost-benefit analysis of key performance indicators (KPIs) for advanced synthetic routes, demonstrating their economic advantages.

| Performance Indicator | Result | Economic Benefit |

| Overall Yield | 83.8% - 90.7% | Maximizes product output from raw materials, reducing per-unit cost. google.comrsc.org |

| Substrate Concentration | 200 g/L to 330 g/L | High concentration increases reactor throughput, lowering capital and operational costs per kg of product. researchgate.netrsc.org |

| Volumetric Productivity | 30.6 g/L/h (related intermediate) | High productivity makes the process commercially competitive and suitable for large-scale manufacturing. pnas.org |

| Starting Material | Inexpensive (e.g., epichlorohydrin) | Lowers the primary input cost of the entire synthesis. researchgate.net |

| Process Design | One-pot synthesis | Reduces material and energy consumption, simplifies operations, and lowers overall production cost. google.com |

| Enzyme Cost | Lowered via technology/reduced loading | Directly decreases a major component of the variable production costs. researchgate.netpnas.org |

While specific cost-per-kilogram data is often proprietary, the combination of high yields, process efficiency, use of low-cost materials, and reduced waste provides compelling evidence for the economic feasibility and superiority of advanced biocatalytic routes for the production of this compound.

Analytical Methodologies for Process Monitoring and Product Characterization

Chromatographic Techniques (e.g., GC, HPLC) for Purity and Enantiomeric Excess Assessment

Chromatographic methods are fundamental in the analysis of ethyl (S)-4-cyano-3-hydroxybutyrate, providing critical data on both purity and the stereochemical outcome of the synthesis.

Gas Chromatography (GC) is frequently utilized to assess the chemical purity of this compound and its enantiomer, with purities of ≥97% being reported. chemimpex.comtcichemicals.com In the context of its synthesis, GC is also employed to monitor the progress of the reaction. For instance, in the conversion of ethyl (S)-4-chloro-3-hydroxybutyrate, the reaction is tracked until the starting material is below a certain threshold, as detected by GC. google.com The method typically involves a capillary column and a flame ionization detector (FID). google.com

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. google.com Enantiomeric excess values of 98% or higher have been reported for the (S)-enantiomer. fishersci.cathermofisher.com The analysis is performed using a chiral stationary phase that allows for the separation of the two enantiomers. The enantiomeric excess is a critical quality attribute, especially in pharmaceutical applications where one enantiomer is therapeutically active while the other may be inactive or cause undesirable effects. chemimpex.com

Table 1: Exemplary Chromatographic Conditions for the Analysis of Ethyl 4-cyano-3-hydroxybutyrate

| Technique | Purpose | Column/Stationary Phase | Purity/e.e. Reported |

|---|---|---|---|

| Gas Chromatography (GC) | Purity Assessment | 0.3mm capillary column 30m (DIKMA) google.com | ≥97% chemimpex.comtcichemicals.com |

| High-Performance Liquid Chromatography (HPLC) | Enantiomeric Excess (e.e.) | Chiral Stationary Phase google.com | 98+% fishersci.cathermofisher.com |

Spectroscopic Methods (e.g., NMR, ESI-MS) for Structural Confirmation of Intermediates

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the desired product and any intermediates formed during the synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound. tcichemicals.com Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons. chemicalbook.com This allows for unambiguous confirmation that the desired molecule has been synthesized.

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with HPLC (HPLC-ESI-MS), is a highly sensitive technique used to determine the molecular weight of the compound and its fragments. nih.gov In the synthesis of this compound, ESI-MS can be used to identify and confirm the structure of reaction intermediates. nih.gov This is particularly useful in complex reaction mixtures where intermediates may be present in low concentrations. The fragmentation pattern observed in the mass spectrum provides additional structural information, aiding in the confirmation of the proposed intermediate structures.

Advanced Techniques for Real-Time Reaction Monitoring and Control

The adoption of Process Analytical Technology (PAT) has introduced advanced methods for real-time monitoring and control of chemical reactions, leading to improved efficiency, safety, and product quality. rsc.org In the synthesis of chiral molecules like this compound, these techniques can be particularly beneficial.

In-line spectroscopic methods, such as Fourier-transform infrared spectroscopy (FlowIR) and NMR (FlowNMR), can be integrated into the reaction setup to provide continuous data on the reaction progress. rsc.org For example, FlowIR could be used to monitor the disappearance of a starting material's characteristic peak or the appearance of a product's peak in real-time. rsc.org This allows for precise determination of reaction endpoints and can help in understanding reaction kinetics.

These advanced PAT tools facilitate the development of more robust and efficient manufacturing processes for high-purity chiral compounds. numberanalytics.comnumberanalytics.com By providing a deeper understanding of the reaction as it happens, they enable tighter control over critical process parameters, ultimately leading to a more consistent and higher quality final product.

Future Perspectives and Emerging Research Areas

Discovery and Engineering of Novel Biocatalysts for Improved Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate

The biocatalytic production of chiral compounds is a cornerstone of green chemistry, offering high selectivity under mild conditions. scilit.comnih.gov Research is actively pursuing the discovery of new enzymes and the engineering of existing ones to improve the synthesis of this compound and its precursors. rsc.org

Discovery of Novel Enzymes: Scientists are exploring diverse microbial ecosystems to find new enzymes with desirable properties. A notable example is the discovery of a novel halohydrin dehalogenase (HHDH-PL) from Parvibaculum lavamentivorans DS-1, which showed high activity for producing the (R)-enantiomer of 4-cyano-3-hydroxybutyrate. rsc.org Similarly, a carbonyl reductase (SrCR) from Synechocystis sp. was identified for its high activity in reducing ethyl 4-chloro-3-oxobutanoate (COBE), a key precursor to the target molecule. nih.gov The exploration of metagenomic libraries, which contain the genetic material from a vast array of uncultured microorganisms, represents a significant frontier for discovering biocatalysts with unique capabilities. springernature.com

Enzyme Engineering: Beyond discovery, protein engineering is a powerful tool for tailoring enzymes to specific industrial needs. nih.gov Techniques such as site-directed mutagenesis and directed evolution are used to enhance enzyme activity, stability, and stereoselectivity. nih.govresearchgate.net For instance, researchers have improved the performance of carbonyl reductases for producing chiral alcohol precursors by co-expressing them with glucose dehydrogenase (GDH) to create an efficient cofactor regeneration system. nih.govnih.govresearchgate.net This strategy was successfully used with a carbonyl reductase from Candida magnoliae and a GDH from Bacillus megaterium expressed in E. coli, leading to high yields of the desired chiral intermediate. nih.gov Engineering efforts also focus on reducing product inhibition, a common limitation in biocatalytic processes, thereby allowing for reactions at higher substrate concentrations. nih.govnih.gov

Table 1: Comparison of Biocatalysts in the Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE)

| Biocatalyst (Enzyme) | Source Organism | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Carbonyl Reductase (SrCR) with GDH | Synechocystis sp. / Bacillus subtilis | Ethyl 4-chloro-3-oxobutanoate (COBE) | Overcame product inhibition using resin adsorption, converting 3000 mM of COBE with a 98.2% yield and 99.4% e.e. | nih.gov |

| Carbonyl Reductase (S1) with GDH | Candida magnoliae / Bacillus megaterium | Ethyl 4-chloro-3-oxobutanoate (COBE) | Achieved 2.58 M (430 g/l) of (S)-CHBE in a two-phase system with 100% e.e. and a molar yield of 85%. | nih.gov |

| Carbonyl Reductase (BgADH3) with GDH | Burkholderia gladioli | Ethyl 4-chloro-3-oxobutanoate (COBE) | Complete conversion of 1200 mmol COBE with 99.9% e.e. in a biphasic system using a fed-batch strategy. | researchgate.net |

| NADH-dependent Reductase (ClCR) | Genome Data Mining | Ethyl 4-chloro-3-oxobutanoate (COBE) | Successfully synthesized (S)-CHBE with >99% e.e. in a toluene-water biphasic system. | nih.gov |

Integration with Continuous Flow Chemistry for Enhanced Production Efficiency

Continuous flow chemistry is emerging as a powerful technology to bridge the gap between laboratory-scale biocatalysis and large-scale industrial production. unimi.it This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, enhanced safety, and the potential for straightforward automation and integration of downstream processing.

For biocatalytic reactions, continuous flow reactors, often using immobilized enzymes, can significantly boost efficiency. unimi.it Immobilization prevents the enzyme from being washed away, allowing for its reuse over extended periods and simplifying product purification. cymitquimica.com This setup can also mitigate challenges like substrate or product inhibition by maintaining optimal concentrations within the reactor. unimi.it While specific examples for this compound are still emerging, the application of continuous flow technology to the synthesis of other chiral intermediates demonstrates its potential. nih.govunimi.it For example, the kinetic resolution of racemic flurbiprofen (B1673479) using an immobilized lipase (B570770) in a continuous flow reactor resulted in higher reaction rates and improved biocatalyst stability. unimi.it Such systems are being developed for the synthesis of chiral alcohols and other building blocks, paving the way for more efficient, scalable, and cost-effective production of high-value intermediates like this compound.

Exploration of New Applications for this compound and Its Derivatives

While this compound is well-known as a crucial building block for HMG-CoA reductase inhibitors (statins), its utility as a versatile chiral intermediate opens doors to other applications. google.comnih.gov Its distinct functional groups—a nitrile, a hydroxyl group, and an ester—can be selectively modified to create a wide array of complex molecules. chemimpex.com

Emerging research explores the potential of this compound and its derivatives in several fields:

Pharmaceuticals: Beyond statins, it serves as a chiral building block for synthesizing other bioactive compounds, such as γ-lactam derivatives which may have applications as antihypertensive agents. nbinno.com

Agrochemicals: The compound could be used to create novel pesticides and herbicides. chemimpex.com The specific stereochemistry can lead to more potent and selective action, potentially reducing the environmental impact. sparkl.me

Cosmetics: Derivatives are being explored for their potential in skincare formulations, valued for properties like moisturizing and anti-aging. chemimpex.com

Advanced Materials: Related dihydroxy-acid structures have been identified as precursors for new, advanced polymers, suggesting a potential application for derivatives of this compound in materials science. frontiersin.org

Flavor and Fragrance: The ester functionality suggests that certain derivatives could be explored as unique flavoring agents in the food industry. chemimpex.com

The bioconversion of Ethyl (R)-4-cyano-3-hydroxybutyrate into (R)-Ethyl-3-hydroxyglutarate by organisms like Rhodococcus boritolerans highlights a pathway to create other valuable intermediates, further expanding the compound's synthetic utility. nih.gov

Computational Chemistry Approaches to Reaction Mechanism Elucidation and Enzyme Design

Computational chemistry has become an indispensable tool in modern biocatalysis, accelerating both the fundamental understanding of enzyme mechanisms and the rational design of improved biocatalysts. nih.govnih.gov

Reaction Mechanism Elucidation: Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations allow researchers to model the interactions between an enzyme and its substrate at the atomic level. mdpi.com This provides detailed insights into the transition states of a reaction, helping to explain the origins of an enzyme's selectivity (chemo-, regio-, and stereo-). By understanding the catalytic mechanism of, for example, a carbonyl reductase or a hydroxynitrile lyase, scientists can predict how changes to the enzyme's structure will affect its function. acs.orgresearchgate.net

Rational Enzyme Design: This mechanistic insight fuels the rational design of new and improved enzymes. Computational tools can identify key amino acid residues in an enzyme's active site that are critical for binding or catalysis. researchgate.net For example, a structure-guided rational design approach was used on a carbonyl reductase from Gluconobacter oxydans to improve its catalytic performance in producing a chiral alcohol. researchgate.net By identifying three critical sites computationally and performing mutations, researchers created variants with a nearly 37-fold increase in catalytic efficiency and improved stereoselectivity from 43% to over 99% e.e. researchgate.net This in silico approach significantly reduces the time and experimental effort required compared to traditional random mutagenesis and screening, making it a powerful strategy for developing the highly efficient and stable biocatalysts needed for the industrial synthesis of this compound. nih.gov

Q & A

Q. What enzymatic methods are commonly used to synthesize Ethyl (S)-4-cyano-3-hydroxybutyrate?

The synthesis typically involves a biocatalytic cascade combining ketoreductases (KREDs) and halohydrin dehalogenases (HHDHs). For example, KRED reduces ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutyrate, which is then converted to the target compound via HHDH-mediated cyanide substitution . Key parameters include pH 7–8, temperatures of 25–40°C, and controlled cyanide feeding to avoid inhibition .

Q. How is enantiomeric purity (ee) of this compound determined?

Chiral HPLC and polarimetry are standard. For instance, chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, while optical rotation ([α]²⁰D ≈ -14° for the S-isomer) confirms configuration . Recrystallization from solvents like hexane/ethyl acetate can achieve ≥99% ee .

Q. What purification techniques are effective for isolating high-purity this compound?

Recrystallization and column chromatography are widely used. Evidence shows recrystallization of the t-butyl analog from toluene improves ee from 92% to 99% . For the ethyl ester, silica gel chromatography with ethyl acetate/hexane (1:4) is effective .

Advanced Research Questions

Q. How can substrate inhibition in HHDH-mediated synthesis be mitigated during scale-up?

Substrate inhibition above 300 mM can be addressed via batch feeding and pH control (pH 8–9 with NaCN). For example, sequential addition of ethyl (S)-4-chloro-3-hydroxybutyrate and cyanide in a two-step process allows reactions at 1.2 M substrate concentration .

Q. What strategies improve HHDH activity and stability for industrial applications?

Directed evolution and rational mutagenesis enhance enzyme performance. A mutant HHDH-PL from Parvibaculum lavamentivorans increased activity >2,500-fold compared to wild-type, enabling conversions at 600 mM substrate . Thermostability improvements via structural engineering (e.g., stabilizing loop regions) further boost industrial viability .

Q. How do contradictory reports on optical purity arise, and how can they be resolved?

Discrepancies often stem from starting material purity or analytical method variability . For example, using 92% ee ethyl (S)-4-chloro-3-hydroxybutyrate yields 92–99% ee product, depending on recrystallization . Cross-validation using multiple techniques (HPLC, NMR, and optical rotation) minimizes errors .

Q. What mechanistic insights explain the stereochemical outcome of HHDH-catalyzed reactions?

HHDHs follow an SN2 mechanism , where cyanide attacks the β-carbon of the epoxide intermediate, retaining configuration. Computational studies reveal active-site residues (e.g., Tyr145, Asp99) position the substrate for stereospecific ring opening .

Q. How do biocatalytic and chemical synthesis routes compare in efficiency and sustainability?

Q. What degradation pathways affect this compound during storage?

Hydrolysis of the ester or nitrile group occurs under acidic/humid conditions. Stability studies recommend storage at 4°C in anhydrous solvents (e.g., acetonitrile) to prevent racemization and decomposition .

Q. How can enzyme kinetics guide optimization of KRED-HHDH cascades?

Michaelis-Menten parameters (e.g., Kₐ for NADPH, kₐₜ for substrate turnover) identify rate-limiting steps. For KRED, kₐₜ improvements (7-fold via DNA shuffling) reduce catalyst loading to 0.57 g/L . Coupling with glucose dehydrogenase (GDH) regenerates NADPH, sustaining high turnover .

Methodological Recommendations

- For high-throughput screening : Use azide-based colorimetric assays to rapidly identify HHDH variants with improved activity .

- For analytical validation : Combine chiral HPLC with mass spectrometry to detect trace impurities (<0.1%) in scaled-up batches .

- For scalability : Implement fed-batch reactors with in-line pH and substrate monitoring to maintain optimal reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.